1-(2-Amino-5-bromo-phenyl)cyclohexanol

Description

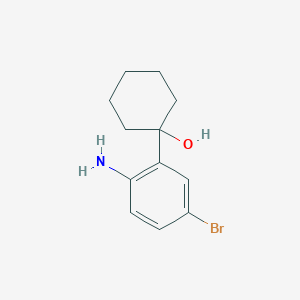

1-(2-Amino-5-bromo-phenyl)cyclohexanol is a substituted cyclohexanol derivative featuring a brominated aromatic ring and an amino group.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

1-(2-amino-5-bromophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H16BrNO/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8,15H,1-3,6-7,14H2 |

InChI Key |

APLKINOTQCGFDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=C(C=CC(=C2)Br)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Amino-5-bromo-phenyl)cyclohexanol with three related compounds, focusing on synthesis, physicochemical properties, and applications.

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

- Structure : Differs by a 4-methoxy group on the phenyl ring and an ethyl bridge.

- Synthesis : Prepared via reductive amination using borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 in tetrahydrofuran, followed by N,N-dimethylation with formic acid-formaldehyde .

- Applications : Intermediate in venlafaxine (antidepressant) synthesis .

- Key Difference : The bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity, whereas the methoxy group in this analog improves solubility and hydrogen-bonding capacity.

1-Cyano-[(4-methoxyphenyl)methyl]cyclohexanol

- Structure: Contains a cyano group and 4-methoxyphenylmethyl substituent.

- Synthesis: Produced via phase-transfer catalysis (PEG-400 or Aliquate-336) between cyclohexanone and 4-methoxyphenyl acetonitrile .

- Applications : Precursor to venlafaxine intermediates.

- Key Difference: The amino and bromo groups in the target compound introduce nucleophilic and halogen-bonding capabilities absent in this cyano-substituted analog.

Desvenlafaxine Succinate

- Structure: Features a 4-hydroxyphenyl group and dimethylaminoethyl chain.

- Synthesis: Derived from 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol via salt formation with succinic acid .

- Applications : Active metabolite of venlafaxine, used as an antidepressant .

- Key Difference : The bromo substituent in the target compound may alter pharmacokinetics (e.g., metabolic stability) compared to the hydroxyl group in desvenlafaxine.

Physicochemical and Functional Comparison

Research Implications and Gaps

- Reactivity: The bromo group in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), which are unexplored in the provided evidence.

- Safety : Brominated aromatics often require careful handling due to toxicity risks (cf. bromomethylcyclohexane in ), suggesting similar precautions for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.